(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 32729-74-1
Cat. No.: VC4188415
Molecular Formula: C11H10N2O4S2
Molecular Weight: 298.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32729-74-1 |
|---|---|
| Molecular Formula | C11H10N2O4S2 |
| Molecular Weight | 298.33 |
| IUPAC Name | (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H10N2O4S2/c1-6(2)12-10(14)8(19-11(12)18)5-7-3-4-9(17-7)13(15)16/h3-6H,1-2H3/b8-5- |
| Standard InChI Key | OVLKACDWJNGFOC-YVMONPNESA-N |
| SMILES | CC(C)N1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s structure features a thiazolidin-4-one ring system substituted at position 3 with a propan-2-yl group and at position 5 with a (5-nitrofuran-2-yl)methylidene moiety. The sulfanylidene group at position 2 contributes to its reactivity and biological interactions . The Z-configuration of the exocyclic double bond at position 5 is critical for its activity, as confirmed by NMR spectroscopy .
Table 1: Key Structural and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Condensation: 5-Nitrofuran-2-carbaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate .
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Cyclization: Oxidative cyclization using ferric ammonium sulfate yields a 1,3,4-thiadiazole intermediate, which is subsequently treated with chloroacetyl chloride to form the thiazolidinone ring .
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Functionalization: Reaction with aromatic aldehydes introduces substituents at position 5, enhancing biological activity .
Table 2: Representative Synthesis Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Thiosemicarbazone formation | Ethanol, HCl | 85–90 |
| Thiadiazole cyclization | Ferric ammonium sulfate | 75–80 |
| Thiazolidinone formation | Chloroacetyl chloride | 70–75 |
Biological Activities
Antibacterial Efficacy
The compound exhibits notable activity against Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis) with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL, surpassing ampicillin (MIC = 16 µg/mL) . Against metronidazole-resistant H. pylori, derivatives such as compounds 9, 20, and 29 show inhibition zones >30 mm at 100 µg/disc, suggesting potential for treating gastrointestinal infections .
Table 3: Antimicrobial Activity Profile
| Organism | Inhibition Zone (mm) at 100 µg/disc | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 28–32 | 2–4 |
| Helicobacter pylori | 30–35 | 4–8 |
| Escherichia coli | <10 | >64 |
Antioxidant Mechanisms
The sulfanylidene group scavenges free radicals, as demonstrated in DPPH assays (IC₅₀ = 18 µM) . Nitrofuran-derived compounds also upregulate glutathione peroxidase, reducing oxidative stress in murine models .
Mechanistic Insights
MurB Enzyme Inhibition
The thiazolidin-4-one scaffold mimics the diphosphate moiety of UDP-N-acetylglucosamine enolpyruvate, competitively inhibiting MurB—a key enzyme in bacterial peptidoglycan synthesis . This mechanism explains its selectivity for Gram-positive bacteria, which rely heavily on MurB for cell wall integrity .
Nitrofuran Redox Cycling
The nitro group undergoes enzymatic reduction to reactive intermediates that generate superoxide radicals, damaging microbial DNA and proteins . This redox activity is less effective in Gram-negative bacteria due to their impermeable outer membranes .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Derivative | R Group | Activity Against S. aureus (MIC, µg/mL) |
|---|---|---|
| Parent compound | - | 2–4 |
| 3-(2-Fluorophenyl) analogue | 2-Fluorophenyl | 1–2 |
| Benzothiazol-2-yl analogue | Benzothiazol-2-yl | 8–16 |
Fluorinated derivatives exhibit enhanced lipophilicity, improving membrane permeability and potency . Conversely, bulkier substituents like benzothiazole reduce activity, likely due to steric hindrance .
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